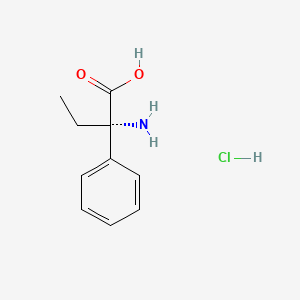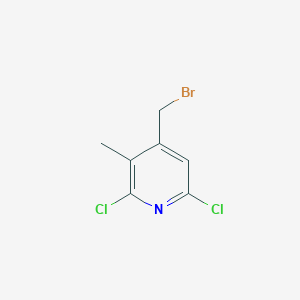
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine typically involves the bromination of 2,6-dichloro-3-methylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method involves mixing the raw material and bromination reagent in a solvent, followed by passing the mixture through a pipeline into a constant-temperature water bath reactor for the reaction under illumination .
化学反应分析
Types of Reactions: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyridines.
科学研究应用
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
- 4-(Bromomethyl)benzoic acid
- 3,4-Bis(bromomethyl)furazan
- 4-(Bromomethyl)coumarin
Comparison: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity compared to other bromomethyl derivatives. For instance, 4-(Bromomethyl)benzoic acid is primarily used in the synthesis of antihypertensive agents, while 3,4-Bis(bromomethyl)furazan is more reactive and used in the synthesis of energetic compounds .
属性
分子式 |
C7H6BrCl2N |
|---|---|
分子量 |
254.94 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2,6-dichloro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
InChI 键 |
VKKMOGWXQSFIFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1CBr)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


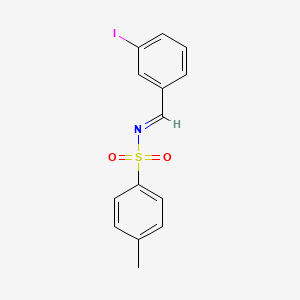
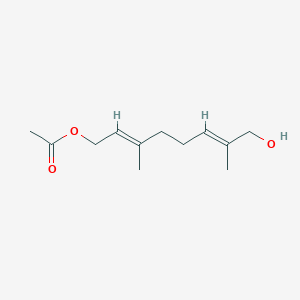
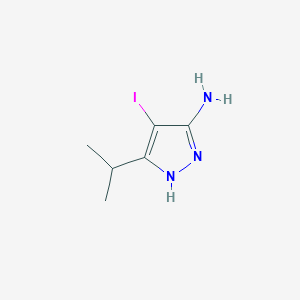
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)


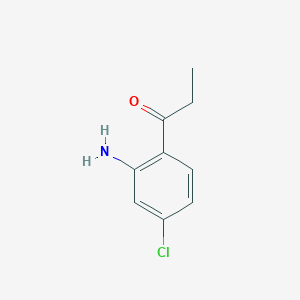
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
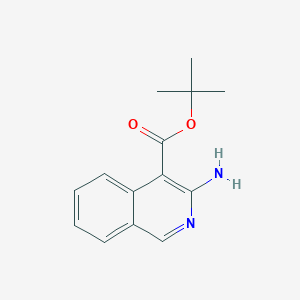
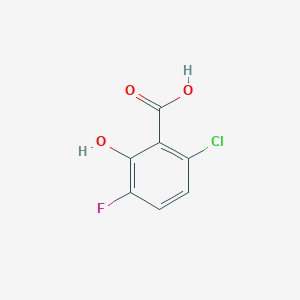
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
